2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9(2)13(14)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-13H,8,14H2,1-2H3/t11-,12+,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCSXKTVXVJWAC-LAGVYOHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CC1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H]1C[C@H]1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
The Simmons-Smith reaction and metal-catalyzed methods are widely used for cyclopropane synthesis. For stereochemical control, chiral catalysts are essential:
- Rhodium(II) Catalysts : Dirhodium tetraacetate with diazo compounds enables enantioselective cyclopropanation of styrenes. For example, styrene derivatives react with ethyl diazoacetate in the presence of Rh₂(S-PTTL)₄ to yield trans-cyclopropanes with >90% enantiomeric excess (ee).
- Copper Catalysts : Chiral bis(oxazoline)-copper complexes promote asymmetric cyclopropanation of α-methylstyrene, achieving 85–92% ee for trans-products.
Reaction Conditions :
| Method | Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rh₂(S-PTTL)₄ | Ethyl diazoacetate | α-Methylstyrene | 92 | 78 |
| Cu(Box) | Diazoester | Styrene derivative | 88 | 82 |
Stereoselective Alkene Cyclopropanation
A precursor alkene, such as 2-methyl-1-phenylpropene (synthesized via dehydration of 2-methyl-1-phenyl-2-propanol using AlCl₃/PPh₃), can undergo cyclopropanation:
- Chiral Auxiliary Approach : Using a menthol-derived auxiliary to direct cyclopropanation geometry.
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic cyclopropane intermediates.
Resolution of Racemic Mixtures
When asymmetric synthesis fails to achieve high ee, chiral resolution is employed:
- Diastereomeric Salt Formation : Using (−)-di-p-toluoyl-D-tartaric acid to separate enantiomers.
- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves racemic 2-methyl-2-phenylcyclopropan-1-amine derivatives with 99% ee.
Case Study: Integrated Synthesis Route
Combining cyclopropanation and Curtius rearrangement:
- Cyclopropanation : Rh₂(S-PTTL)₄-catalyzed reaction of α-methylstyrene with ethyl diazoacetate yields trans-cyclopropane ester (92% ee).
- Ester Hydrolysis : NaOH/EtOH converts the ester to carboxylic acid.
- Curtius Rearrangement : DPPA and benzyl alcohol generate the benzyl carbamate.
- Hydrogenation : Pd/C in methanol affords the target amine, preserving stereochemistry.
Overall Yield : 42% over four steps.
Comparative Analysis of Methods
| Method | Stereochemical Control | Yield (%) | Complexity |
|---|---|---|---|
| Rh-Catalyzed | High (92% ee) | 78 | Moderate |
| Cu-Catalyzed | Moderate (88% ee) | 82 | Low |
| Enzymatic Resolution | Variable | 50–60 | High |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of cyclopropyl groups into larger molecules, which can significantly alter their chemical properties and biological activities. Researchers utilize this compound to develop new synthetic pathways for pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis of 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine can be achieved through various methods, including:
- Transaminase Catalysis : This environmentally friendly method allows for the direct synthesis from prochiral ketones, making it an attractive option for pharmaceutical applications.
- Biocatalytic Processes : Industrially, large-scale production often employs biocatalysts to ensure high yields and selectivity for the desired enantiomer.
Biological Research
Pharmacological Potential
Research indicates that 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine exhibits potential biological activities that may be harnessed in medicinal chemistry. Its interactions with various biomolecules are under investigation to understand its therapeutic implications better.
Mechanism of Action
The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it has been shown to interact with amine oxidases, which are involved in the oxidative deamination of amines. This interaction suggests potential applications in modulating metabolic pathways and treating metabolic disorders.
Therapeutic Applications
Analgesic Properties
Preliminary studies suggest that compounds similar to 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine exhibit analgesic effects. They may serve as active ingredients in pain management therapies due to their low toxicity profiles . This highlights their potential role in developing new pain-relief medications.
Psychopharmacological Research
The compound's structural characteristics position it as a candidate for psychopharmacological studies. Its ability to modulate neurotransmitter systems could lead to new treatments for psychiatric disorders. Research is ongoing to explore its efficacy and safety in clinical settings .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemical Synthesis | Building Block | Used in synthesizing complex organic molecules and pharmaceuticals. |
| Biological Research | Pharmacological Studies | Investigated for interactions with biomolecules and metabolic pathways. |
| Therapeutics | Analgesic Properties | Potential use in pain management therapies with low toxicity. |
| Psychopharmacology | Treatment Development | Candidates for new medications targeting psychiatric disorders. |
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. For example, it may interact with amine oxidases, catalyzing the oxidative deamination of biogenic and xenobiotic amines .
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₉N | 189.30 | 1547775-93-8 | (1R,2R)-Phenylcyclopropyl, branched chain |
| 1-(2-Phenylcyclopropyl)ethan-1-amine | C₁₁H₁₃N | 159.23 | 133185-61-2 | Ethylamine, phenylcyclopropyl |
| (1R,2R)-2-Fluoro-2-phenylcyclopropanamine | C₉H₁₀FN | 151.19 | 1784677-83-3 | Fluorinated cyclopropane |
| (R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine | C₁₀H₁₄FN | 167.23 | 473733-18-5 | 3-Fluorophenyl, no cyclopropane |
| (S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine HCl | C₆H₁₄N₄·HCl | 178.66 | Not provided | Tetrazole, high solubility |
Research Findings and Implications
- Stereochemical Impact : The (1R,2R) configuration in the target compound enhances enantioselective binding, as seen in related cyclopropane derivatives .
- Synthetic Accessibility : Grignard and transaminase routes (e.g., ) suggest scalable production, though racemic mixtures may require chiral resolution .
- Biological Relevance : Cyclopropane rigidity mimics peptide bond geometry, making the target compound a candidate for protease inhibitors, whereas tetrazole or benzimidazole analogues may target nucleotide-binding domains .
Biological Activity
2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine, also known by its CAS number 2375254-62-7, is a cyclopropylamine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of cyclopropylamines that are being explored for their therapeutic applications, particularly in the modulation of key biological pathways.
Biological Activity Overview
Research indicates that cyclopropylamines, including 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine, exhibit various biological activities such as enzyme inhibition and receptor modulation. These properties are particularly relevant in the context of cancer therapy and neurological disorders.
Key Biological Activities
-
Lysine-Specific Demethylase Inhibition :
- Cyclopropylamines have been identified as inhibitors of lysine-specific demethylase (LSD1), an enzyme involved in the demethylation of histones and non-histone proteins. LSD1 plays a crucial role in gene regulation and is implicated in various cancers. The inhibition of LSD1 by compounds like 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine may lead to altered expression of oncogenes and tumor suppressor genes, providing a potential therapeutic avenue for cancer treatment .
-
Sigma Receptor Interaction :
- Studies have shown that derivatives of cyclopropylamines can act as ligands for sigma receptors, which are involved in numerous physiological processes including pain perception and neuroprotection. The specific binding affinity and functional outcomes of these interactions remain an area of active investigation .
- Antitumor Activity :
Case Study 1: Inhibition of LSD1
A study published in 2012 demonstrated the efficacy of certain cyclopropylamine derivatives in inhibiting LSD1 activity. The research utilized both in vitro and in vivo models to assess the compounds' effects on cancer cell lines. Results indicated significant reductions in cell viability and altered gene expression profiles associated with tumor growth .
Case Study 2: Sigma Receptor Ligands
Research investigating novel sigma receptor ligands synthesized from cyclopropylamines highlighted their potential therapeutic roles in managing pain and mood disorders. The study focused on the pharmacodynamics and pharmacokinetics of these compounds, revealing promising results that warrant further clinical exploration .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| LSD1 Inhibition | Modulation of histone methylation | Cancer therapy |
| Sigma Receptor Binding | Interaction with sigma receptors | Pain management, neuroprotection |
| Antitumor Effects | Induction of apoptosis | Cancer treatment |
Q & A
Basic: What synthetic methodologies are recommended for the enantioselective synthesis of 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine?
Answer:
The synthesis of chiral amines like this compound often employs biocatalytic strategies such as transaminase (TA)-mediated reductive amination. For example, TAs can catalyze the asymmetric synthesis of enantiopure amines from prochiral ketones using amine donors (e.g., isopropylamine) . Kinetic resolution via lipases is less efficient (max 50% yield) and is not preferred for high enantiomeric excess (ee). For cyclopropane-containing precursors, Simmons–Smith cyclopropanation or transition-metal-catalyzed cyclopropane formation may be used to introduce the (1R,2R)-2-phenylcyclopropyl group . Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to validate enantiopurity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological activity (e.g., receptor binding affinity) may arise from stereochemical impurities or assay variability . To address this:
- Replicate studies using enantiopure material synthesized via TA-mediated methods .
- Perform meta-analyses of published data, controlling for variables like solvent, pH, and cell lines.
- Use structure-activity relationship (SAR) studies to isolate the contribution of the cyclopropane ring versus the amine group. For example, compare activity with analogs lacking the cyclopropyl moiety (e.g., 1-phenylpropan-2-amine derivatives) .
- Validate receptor interactions via NMR-based binding assays or cryo-EM to confirm target engagement .
Basic: What analytical techniques are essential for confirming the structure and stereochemistry of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR for backbone structure confirmation. Key signals include cyclopropane protons (δ 0.8–1.5 ppm, split due to ring strain) and amine protons (δ 1.5–2.5 ppm). The (1R,2R) configuration can be inferred from coupling constants (e.g., J = 4–6 Hz for trans-cyclopropane protons) .
- NOESY/ROESY to confirm spatial arrangement of substituents.
- High-Resolution Mass Spectrometry (HRMS):
- Validate molecular formula (e.g., C13H19N) with <5 ppm mass error .
- X-ray Crystallography:
Advanced: How does the cyclopropyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?
Answer:
The (1R,2R)-2-phenylcyclopropyl group:
- Enhances metabolic stability by reducing oxidation via cytochrome P450 enzymes (due to strain and rigidity).
- Modulates lipophilicity , improving blood-brain barrier penetration (logP ~2.5–3.0) compared to non-cyclopropane analogs .
- Constrains conformation , favoring selective interactions with targets like serotonin receptors (e.g., 5-HT2C). Compare with non-constrained analogs (e.g., N-substituted phenethylamines) to quantify rigidity-driven selectivity .
- Validate via in vitro assays : Measure metabolic half-life in hepatocyte models and receptor binding affinity using radioligand displacement assays .
Basic: What computational tools are recommended for modeling the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina, Glide):
- Use crystal structures of targets (e.g., 5-HT2C receptor PDB: 6BQG) to predict binding modes. Focus on cyclopropane-induced steric effects .
- Molecular Dynamics (GROMACS, AMBER):
- Simulate ligand-receptor complexes to assess stability of the (1R,2R) configuration under physiological conditions.
- Quantum Mechanics (QM/MM):
- Analyze electronic interactions (e.g., hydrogen bonding with Asp134 in 5-HT2C) .
Advanced: How can researchers optimize enantioselective synthesis to scale up production for in vivo studies?
Answer:
- Enzyme Engineering : Evolve TAs for higher activity and stability under process conditions (e.g., 30–50°C, pH 7–9) using directed evolution .
- Cofactor Recycling : Couple TAs with lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) to regenerate NADH and minimize cofactor costs .
- Continuous Flow Systems : Improve yield and ee by integrating immobilized enzymes in flow reactors.
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .
Basic: What are the key challenges in characterizing this compound’s stereoisomers?
Answer:
- Chiral Separation : Requires polysaccharide-based chiral columns (e.g., Chiralpak IA) and optimized mobile phases (e.g., hexane:isopropanol 90:10) .
- Differentiating Diastereomers : Use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to distinguish (1R,2R) from (1S,2S) configurations .
- Crystallization Issues : Cyclopropane rings may induce polymorphism. Solve via solvent screening (e.g., ethyl acetate/hexane) .
Advanced: What strategies can mitigate toxicity risks identified in preclinical studies?
Answer:
- Metabolite Profiling : Identify toxic metabolites (e.g., cyclopropane ring-opened aldehydes) using LC-HRMS/MS .
- Prodrug Design : Mask the amine group with enzymatically cleavable moieties (e.g., carbamates) to reduce off-target interactions .
- In Silico Toxicity Prediction : Use tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., reactive cyclopropane intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
